5-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine 5-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15770019
InChI: InChI=1S/C5H6BrF2N3/c6-3-1-5(9)10-11(3)2-4(7)8/h1,4H,2H2,(H2,9,10)
SMILES:
Molecular Formula: C5H6BrF2N3
Molecular Weight: 226.02 g/mol

5-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC15770019

Molecular Formula: C5H6BrF2N3

Molecular Weight: 226.02 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine -

Specification

Molecular Formula C5H6BrF2N3
Molecular Weight 226.02 g/mol
IUPAC Name 5-bromo-1-(2,2-difluoroethyl)pyrazol-3-amine
Standard InChI InChI=1S/C5H6BrF2N3/c6-3-1-5(9)10-11(3)2-4(7)8/h1,4H,2H2,(H2,9,10)
Standard InChI Key OXJNBEOIGYRHBY-UHFFFAOYSA-N
Canonical SMILES C1=C(N(N=C1N)CC(F)F)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

5-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine belongs to the pyrazole class of heterocyclic compounds, characterized by a five-membered ring containing two adjacent nitrogen atoms. The molecular formula is C₅H₆BrF₂N₃, with a molecular weight of 226.02 g/mol . Key structural elements include:

  • A bromine atom at position 5 of the pyrazole ring

  • A 2,2-difluoroethyl substituent at position 1

  • An amine group at position 3

The canonical SMILES representation is C1=C(C(=NN1CC(F)F)N)Br, while the InChIKey IAGSVTWZLHIZRX-UHFFFAOYSA-N provides a unique identifier for chemical databases .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₅H₆BrF₂N₃
Molecular Weight226.02 g/mol
CAS Registry Number1006462-46-9
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
XLogP31.9 (Predicted)

Synthesis and Manufacturing Considerations

Synthetic Pathways

While no published procedures specifically describe the synthesis of the 5-bromo isomer, analogous compounds suggest a multi-step approach:

  • Pyrazole Core Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones or via [3+2] cycloaddition reactions .

  • Difluoroethylation: Introduction of the 2,2-difluoroethyl group using reagents like 2-bromo-1,1-difluoroethane under basic conditions.

  • Bromination: Electrophilic aromatic substitution at position 5 using brominating agents (NBS or Br₂ in controlled conditions) .

Critical challenges include:

  • Regioselective control during bromination to favor the 5-position

  • Stability of the amine group under strong electrophilic conditions

  • Purification challenges due to polar byproducts

Research Applications and Future Directions

Medicinal Chemistry Development

This compound serves as a versatile building block for:

  • Antiviral prodrug development (particularly RNA viruses)

  • Cancer immunotherapy agents targeting nucleotide metabolism

  • Autoimmune disease therapeutics with improved safety profiles

Recent advances in cryo-EM and fragment-based drug design enable precise optimization of pyrazole-based DHODH inhibitors .

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